![molecular formula C22H22FNO6S B2779474 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-2,3-dimethoxybenzamide CAS No. 946265-18-5](/img/structure/B2779474.png)

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

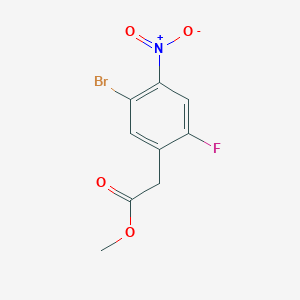

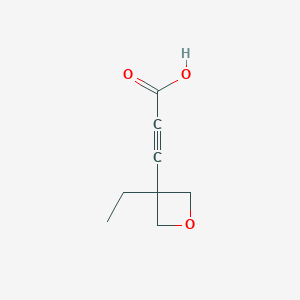

“N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-2,3-dimethoxybenzamide” is a chemical compound with the molecular formula C22H22FNO6S . Its average mass is 447.477 Da and its monoisotopic mass is 447.115173 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with various functional groups attached. These include a fluoro-methylphenylsulfonyl group, a furylethyl group, and two methoxy groups .Scientific Research Applications

Insecticide Development

A novel class of insecticide, flubendiamide, shows extreme insecticidal activity, particularly against lepidopterous pests, indicating the potential application of related compounds in pest management programs (Tohnishi et al., 2005).

Imaging Agents

The development of radiolabelled, nonpeptide angiotensin II antagonists for imaging angiotensin II, AT1 receptor, highlights the potential of related sulfonyl compounds in medical imaging and diagnostics (Hamill et al., 1996).

Fluorescent Probes

New fluorescent solvatochromic dyes, designed for ultrasensitive molecular probes, emphasize the utility of sulfonyl and related motifs in studying biological events and processes (Diwu et al., 1997).

Crystal Structure Analysis

Crystal structures of N-(arylsulfonyl)-4-fluorobenzamides demonstrate the importance of such compounds in the study of molecular conformations and interactions (Suchetan et al., 2016).

Antimicrobial Activity

Compounds featuring the sulfonyl group have been shown to exhibit antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents (Ghorab et al., 2017).

Polymer Electrolytes

Guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophnyl-amine reaction demonstrate the significance of sulfonyl-fluorophenyl motifs in creating materials for energy storage and conversion applications (Kim et al., 2011).

Antiulcer Activities

The investigation into phenylethylamine derivatives for antiulcer activities and their biopharmaceutical evaluations indicates the therapeutic potential of compounds bearing similar structural features (Hosokami et al., 1995).

properties

IUPAC Name |

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO6S/c1-14-12-15(9-10-17(14)23)31(26,27)20(18-8-5-11-30-18)13-24-22(25)16-6-4-7-19(28-2)21(16)29-3/h4-12,20H,13H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNBJHFEXMULGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2779403.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide](/img/structure/B2779406.png)

![1,3-Thiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2779407.png)

![ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779408.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2779410.png)

![3-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2779412.png)